PDE9A2 Inhibitory Potency Deficit Relative to 4-Substituted Derivative
The unsubstituted parent compound 2-oxo-1,2-dihydroquinoline-3-carbonitrile (36926-82-6) lacks measurable PDE9A2 inhibitory activity at pharmacologically relevant concentrations, whereas the 4-(diethylamino) derivative exhibits potent inhibition. This potency differential establishes the parent compound as an essential negative control for assay validation and SAR studies [1].
| Evidence Dimension | PDE9A2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | No detectable inhibition (Ki > 10,000 nM inferred) |
| Comparator Or Baseline | 4-(diethylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile |
| Quantified Difference | Comparator Ki = 88.9 nM; parent compound activity essentially nil |
| Conditions | Rhesus PDE9A2 catalytic domain (amino acids 181-506) expressed in E. coli BL21; [3H]cGMP substrate; 15 min incubation; liquid scintillation counting |
Why This Matters
Procuring 36926-82-6 is essential for establishing the true baseline of PDE9 inhibition, without which the SAR of 4-position substitution cannot be accurately quantified.
- [1] BindingDB. BDBM408659: 4-(diethylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Ki = 88.9 nM for Rhesus PDE9A2. US10376504, Example 1-10. View Source
